(2-Methyl-4-propoxyphenyl)boronic acid

Description

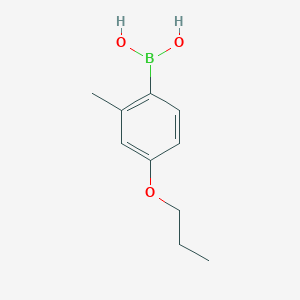

(2-Methyl-4-propoxyphenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with a methyl group at the ortho position (C2) and a propoxy group at the para position (C4). The boronic acid (-B(OH)₂) moiety at the phenyl ring enables its participation in reversible covalent interactions with diols, hydroxyl groups, and other nucleophiles, making it relevant in medicinal chemistry, materials science, and catalysis. Its structural features—bulky substituents and mixed electronic effects (electron-donating methyl and propoxy groups)—distinguish it from simpler aryl boronic acids like phenylboronic acid or meta-substituted derivatives.

Properties

IUPAC Name |

(2-methyl-4-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-3-6-14-9-4-5-10(11(12)13)8(2)7-9/h4-5,7,12-13H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQDERNOLILBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCCC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584408 | |

| Record name | (2-Methyl-4-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956894-26-1 | |

| Record name | (2-Methyl-4-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 4-Propoxy-2-methylphenylboronic acid, also known as (2-Methyl-4-propoxyphenyl)boronic acid, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction.

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium. This is part of the SM cross-coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond.

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction pathway . This pathway is significant in the formation of carbon–carbon bonds, a fundamental process in organic chemistry. The downstream effects of this pathway include the formation of new organic compounds through the coupling of chemically differentiated fragments.

Pharmacokinetics

They are readily prepared and their properties can be tailored for application under specific conditions.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the SM cross-coupling reaction. This leads to the creation of new organic compounds, expanding the possibilities for chemical synthesis.

Action Environment

The action of the compound is influenced by environmental factors such as temperature and the presence of other reactants. For instance, the compound is stable and environmentally benign, making it suitable for use under a variety of conditions. The exact influence of environmental factors on the compound’s action, efficacy, and stability would depend on the specific conditions of the reaction.

Biochemical Analysis

Biochemical Properties

4-Propoxy-2-methylphenylboronic acid plays a crucial role in various biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds. This compound interacts with enzymes and proteins involved in these reactions, such as palladium catalysts, which facilitate the transmetalation process. The nature of these interactions involves the formation of boron-oxygen bonds, which are essential for the catalytic activity of the compound.

Cellular Effects

4-Propoxy-2-methylphenylboronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific proteins and enzymes, leading to changes in gene expression and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling. Additionally, 4-Propoxy-2-methylphenylboronic acid can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

The molecular mechanism of action of 4-Propoxy-2-methylphenylboronic acid involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, it can inhibit proteases by forming a boron-enzyme complex, which prevents substrate binding and subsequent catalysis. Additionally, 4-Propoxy-2-methylphenylboronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Propoxy-2-methylphenylboronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH. Long-term studies have shown that 4-Propoxy-2-methylphenylboronic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of 4-Propoxy-2-methylphenylboronic acid in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions.

Metabolic Pathways

4-Propoxy-2-methylphenylboronic acid is involved in several metabolic pathways, primarily those related to its role as a boronic acid derivative. It interacts with enzymes such as oxidases and transferases, which facilitate its incorporation into metabolic processes. This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance.

Transport and Distribution

Within cells and tissues, 4-Propoxy-2-methylphenylboronic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its chemical properties, the presence of transporters, and the affinity of binding proteins.

Subcellular Localization

4-Propoxy-2-methylphenylboronic acid exhibits specific subcellular localization, which can affect its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes.

Biological Activity

(2-Methyl-4-propoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications, especially in cancer treatment and antibiotic resistance modulation.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H15B O3

- Molecular Weight : 202.05 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C11H15B O3 |

| Molecular Weight | 202.05 g/mol |

| Solubility | Soluble in organic solvents |

| pKa | Approx. 8.5 |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . It has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). The compound's mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study: Antiproliferative Activity

A study investigated the antiproliferative effects of several boronic acid derivatives, including this compound, on cancer cell lines. The results showed that certain derivatives displayed low micromolar GI50 values, indicating potent activity against cancer cells. Notably, the compound induced poly(ADP-ribose) polymerase 1 (PARP-1) cleavage and activated caspase-9, which are critical markers of apoptosis .

Antibiotic Resistance Modulation

Boronic acids are known to act as antibiotic resistance breakers . This compound has shown promise in inhibiting efflux pumps in bacteria, which are responsible for multidrug resistance. This action enhances the efficacy of existing antibiotics against resistant strains.

The proposed mechanism involves the binding of the boronic acid moiety to the active sites of efflux pumps, thereby preventing the expulsion of antibiotics from bacterial cells. This was demonstrated in studies where boronic acid derivatives were effective in resensitizing resistant bacterial strains to antibiotics .

Enzyme Inhibition

This compound has been explored for its ability to inhibit various enzymes, including serine proteases. Boronic acids typically exhibit strong binding affinity to the active sites of these enzymes due to their unique structural properties.

Table 2: Enzyme Inhibition Studies

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

(2-Methyl-4-propoxyphenyl)boronic acid is primarily utilized as a precursor in the synthesis of more complex organic compounds. It can participate in various chemical reactions such as:

- Suzuki Coupling Reactions : This compound can undergo cross-coupling reactions with aryl halides to form biaryl compounds, which are crucial in the development of pharmaceuticals and agrochemicals.

- Functional Group Transformations : The boronic acid group allows for transformations that can introduce or modify functional groups on aromatic rings, enhancing the compound's utility in synthetic organic chemistry.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Suzuki Coupling | Formation of biaryl compounds | Aryl halides, Pd catalyst |

| Oxidation | Conversion to corresponding quinones | KMnO₄, CrO₃ |

| Reduction | Conversion of carbonyls to alcohols | NaBH₄, LiAlH₄ |

| Nucleophilic Substitution | Introduction of nucleophiles onto the aromatic ring | Alkyl halides, amines |

Biological Applications

Drug Discovery and Development

Research indicates that this compound may exhibit significant biological activity, making it a candidate for drug discovery. Its applications include:

- Anticancer Agents : Studies have shown that boronic acids can inhibit cancer cell proliferation. For example, derivatives of boronic acids have been evaluated for their antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) cells .

- Antibiotic Resistance Modulators : Boronic acid derivatives have been identified as potential inhibitors of efflux pumps in bacteria, which could help resensitize resistant strains to existing antibiotics .

Case Study: Antiproliferative Activity

In a study investigating the antiproliferative effects of boronic acid derivatives, this compound was synthesized and tested against several cancer cell lines. The results indicated significant cytotoxicity at low micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest .

Material Science

Development of Functional Materials

The unique properties of this compound make it suitable for developing advanced materials:

- Polymers and Dyes : Its ability to participate in cross-linking reactions allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength.

- Sensors : Boronic acids have been explored for use in chemical sensors due to their ability to form reversible covalent bonds with diols, enabling the detection of sugars and other biomolecules.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

(2-Methyl-4-propoxyphenyl)boronic acid participates in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl or heteroaryl bonds. This reaction is critical for constructing complex molecules in pharmaceuticals and materials.

Mechanism :

-

Transmetallation between the boronic acid and palladium catalyst (e.g., Pd(PPh₃)₄) occurs in the presence of a base (e.g., Cs₂CO₃ or Na₂CO₃) .

-

The electron-donating propoxy and methyl groups enhance the stability of the boronate intermediate, facilitating efficient coupling with aryl halides or triflates .

Conditions :

-

Solvents: Ethanol/water mixtures or THF.

-

Temperature: 80–100°C under reflux.

-

Catalysts: Pd(OAc)₂ or PdCl₂(dppf) with ligands.

Example :

Reaction with 4-bromoanisole yields 4'-methoxy-2-methyl-4-propoxybiphenyl, a precursor for liquid crystals or drug intermediates .

Protodeboronation Reactions

Protodeboronation involves cleavage of the C–B bond under acidic or basic conditions. The stability of this compound against protodeboronation depends on pH and substituent effects.

Mechanism :

-

Acid-catalyzed : Protonation of the boronic acid generates an aryl cation intermediate, followed by loss of B(OH)₃ .

-

Base-catalyzed : Deprotonation forms a boronate anion, which undergoes β-boron elimination .

Key Findings :

-

Electron-donating substituents (methyl, propoxy) stabilize the boronic acid, reducing protodeboronation rates compared to electron-withdrawing analogs .

-

In neutral aqueous solutions, protodeboronation is minimized, making the compound suitable for biological applications .

Radical-Mediated Reactions

Recent advances highlight the role of boronic acids in photoredox-catalyzed radical reactions. This compound can generate aryl radicals for C–C bond formation.

Mechanism :

-

Activation via Lewis base (e.g., DMAP) forms a boronate complex, which undergoes single-electron oxidation to yield an aryl radical .

-

Radical intermediates react with alkenes or alkynes in Giese-type additions or cross-couplings .

Applications :

-

Synthesis of γ-aminobutyric acid (GABA) analogs via radical addition to malonate-derived olefins .

-

Flow chemistry setups enable scalable production of drug candidates .

Esterification and Transmetallation

The boronic acid reacts with diols or alcohols to form boronate esters, enhancing solubility and stability.

Reactivity :

-

Forms stable esters with pinacol or 1,2-ethanediol under anhydrous conditions .

-

Transmetallation with organostannanes or silanes enables access to diverse aryl-metal complexes .

Example :

Reaction with triisopropyl borate yields the corresponding boronic ester, used in asymmetric catalysis .

Oxidation and Functionalization

The boronic acid can be oxidized to phenolic derivatives or functionalized at the boron center.

Oxidation Pathways :

-

Treatment with H₂O₂ in basic media converts the boronic acid to 2-methyl-4-propoxyphenol.

-

Electrophilic borylation of aromatic rings generates bis-borinic acids .

Functionalization :

Biological Activity and Drug Design

While not directly studied, structurally related boronic acids exhibit antiproliferative activity by targeting cancer cell pathways (e.g., PARP-1 inhibition) . The propoxy and methyl groups may enhance membrane permeability and target binding .

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Position and Activity: The compound’s substituents (ortho-methyl and para-propoxy) contrast with meta-substituted analogs, which often exhibit superior inhibitory activity. For example, meta-substituted aryl boronic acids demonstrated enhanced inhibition of Streptococcus pneumoniae R39 (IC₅₀: 20–30 µM) compared to ortho-substituted derivatives . This suggests that (2-Methyl-4-propoxyphenyl)boronic acid’s ortho-methyl group may introduce steric hindrance, reducing target affinity. Electron-Donating vs. Electron-Withdrawing Groups: The methyl and propoxy groups are both electron-donating, which may weaken the boronic acid’s Lewis acidity compared to electron-withdrawing substituents (e.g., -NO₂). Reduced Lewis acidity could lower diol-binding efficiency, as demonstrated in studies comparing association constants across boronic acid classes .

Solubility and Bioavailability

- Challenges in Aqueous Media : Similar to [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid (compound 2) and pyren-1-yl boronic acid (compound 3), this compound may face solubility limitations in polar media like RPMI culture medium due to its hydrophobic propoxy group. Precipitation issues can hinder reliable in vitro assays, as observed for structurally analogous compounds .

Comparative Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.